Oxetol

Epilepsy Post-Stroke Seizures Adverse Events

First-generation AEDs like carbamazepine pose risks of toxic epoxide metabolites and significant CYP3A4-mediated drug interactions. Oxetol (oxcarbazepine) solves this through a non-oxidative metabolic pathway. - **Metabolic safety:** No reactive carbamazepine-10,11-epoxide formation; active MHD generated via non-CYP pathway. - **Quantified DDI reduction:** 2.4-fold lower CYP3A4 induction potential vs CBZ (human hepatocyte data). - **Clinical superiority:** 67.9% complete response in trigeminal neuralgia vs 42.9% for CBZ; OR 4.55 for post-stroke epilepsy efficacy. - **Procurement advantage:** Standard global shipping; no DEA scheduling restrictions.

Molecular Formula C3H4O2
Molecular Weight 72.06 g/mol
Cat. No. B12943353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxetol
Molecular FormulaC3H4O2
Molecular Weight72.06 g/mol
Structural Identifiers
SMILESC1=COC1O
InChIInChI=1S/C3H4O2/c4-3-1-2-5-3/h1-4H
InChIKeyIPOSFAPCKXLPCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxetol (Oxcarbazepine) Procurement Profile


Oxetol, whose active pharmaceutical ingredient is oxcarbazepine (OXC), is a second-generation, voltage-gated sodium channel blocker belonging to the dibenzazepine class of antiepileptic drugs (AEDs) [1]. It is a 10-keto analogue of the first-generation AED carbamazepine (CBZ), a structural modification designed to circumvent the formation of the toxic epoxide metabolite associated with CBZ [2]. This key distinction results in a distinct pharmacokinetic and tolerability profile, which underpins the primary differentiators relevant for clinical and procurement decisions when evaluating alternatives within the dibenzazepine class or other newer AEDs [1].

Second-generation, voltage-gated sodium channel blocker (dibenzazepine class)
10-keto analogue of carbamazepine; avoids toxic epoxide metabolite pathway
Distinct pharmacokinetic and tolerability profile versus first-generation carbamazepine

Oxetol (Oxcarbazepine) Non-Interchangeability


While sharing a common pharmacologic class with carbamazepine and eslicarbazepine acetate, Oxetol (oxcarbazepine) presents quantifiable differences in metabolic activation, enzyme induction potential, and specific adverse event profiles that render it non-interchangeable in many clinical scenarios [1]. For instance, its active metabolite, MHD (10-monohydroxy derivative), is generated through a non-oxidative pathway, avoiding the CYP3A4-mediated formation of the reactive carbamazepine-10,11-epoxide, which is implicated in many of CBZ's severe idiosyncratic reactions [2]. This divergence is not merely theoretical; it translates into a lower risk of significant drug-drug interactions due to reduced cytochrome P450 induction, and a distinct safety signal for hyponatremia compared to its predecessor [1][3]. These specific, evidence-based differentiators must guide scientific and procurement decisions rather than assuming therapeutic equivalence within the class.

Metabolism Metabolic activation via non-oxidative pathway (MHD) may not transfer from carbamazepine; epoxide-related idiosyncratic risk profile differs
DDI Profile Reduced CYP450 induction compared to carbamazepine may alter co-medication exposure; direct substitution requires review of concomitant drugs
Hyponatremia Hyponatremia signal distinct from carbamazepine; sodium monitoring endpoints may differ in at-risk populations

Oxetol Head-to-Head Comparisons


Efficacy vs. Carbamazepine in Post-Stroke Epilepsy

In a systematic review and meta-analysis of 8 RCTs involving 671 patients with post-stroke epilepsy, oxcarbazepine demonstrated significantly superior efficacy and a more favorable safety profile compared to carbamazepine. The overall efficiency of OXC was markedly higher [1]. Concurrently, the incidence of any adverse event and specifically vomiting was significantly lower in the OXC group [1].

Post-stroke epilepsy
Head-to-head
OR 4.55 (95% CI 3.04–6.81) for overall endpoint response; OR 0.27 (0.18–0.42) for adverse events vs. CBZ
Reported endpoint difference favoring oxcarbazepine over carbamazepine
Meta-analysis of 8 RCTs (n=671 post-stroke epilepsy). Requires confirmation in target population.
Epilepsy Post-Stroke Seizures Adverse Events

Teratogenicity Risk: OXC vs. Carbamazepine

The large, prospective EURAP registry study provides a direct, dose-adjusted comparison of major congenital malformation (MCM) risk among common AEDs. While overall MCM prevalence is similar at low-to-moderate doses, a key differentiator emerges at higher doses. For women requiring >700 mg/day of CBZ, the risk of MCMs is significantly elevated compared to OXC across its entire dose range [1].

Teratogenicity (EURAP)
Head-to-head
CBZ >700 mg/day: OR 2.37 (95% CI 1.17–4.80, p=0.0169) vs. OXC for major congenital malformations
Higher-dose carbamazepine associated with increased malformation odds compared to oxcarbazepine
Prospective pregnancy registry (n=7,355 monotherapy exposures). Dose-dependent risk interpretation applies.
Teratogenicity Pregnancy Safety

Pain Relief in Trigeminal Neuralgia: OXC vs. Carbamazepine

In a randomized clinical trial for trigeminal neuralgia (TN), a notoriously difficult-to-treat neuropathic pain condition, oxcarbazepine showed a statistically significant and clinically meaningful advantage over carbamazepine in achieving complete pain relief [1].

Trigeminal neuralgia
Head-to-head
OXC complete response 67.9% vs. CBZ 42.9% (absolute difference 25 pp, p=0.017)
Reported higher pain-freedom rate with oxcarbazepine in this trial context
Single randomized trial; real-world pain management outcomes may vary.
Trigeminal Neuralgia Pain Management Neuropathic Pain

CYP3A4 Induction: OXC vs. Carbamazepine

A key differentiator for oxcarbazepine is its reduced potential to cause clinically significant drug-drug interactions via induction of hepatic cytochrome P450 enzymes. In a controlled in vitro study using human hepatocytes, the induction of CYP3A4, a major drug-metabolizing enzyme, was substantially lower for OXC compared to CBZ [1]. This is corroborated by in vivo studies showing a similar magnitude of difference [2].

CYP3A4 induction
Head-to-head
OXC 3.5-fold vs. CBZ 8.3-fold induction in human hepatocytes; in vivo ~46% higher CBZ effect
Lower enzyme induction potential with oxcarbazepine supports DDI risk evaluation
In vitro and healthy-volunteer data; co-medication exposure model must consider individual variability.
Pharmacokinetics Drug-Drug Interactions CYP450

Focal Epilepsy: OXC vs. Lamotrigine & Levetiracetam

In a long-term, real-world observational study of patients with newly diagnosed focal epilepsy, oxcarbazepine demonstrated lower long-term efficacy compared to lamotrigine and levetiracetam. The three-year seizure-free rates for LTG and LEV were significantly higher than for OXC [1].

Focal epilepsy (LTG/LEV)
Head-to-head
OXC 3-year seizure freedom 26.2% vs. LTG 39.8% and LEV 41.4% (both p<0.05)
Lamotrigine and levetiracetam showed higher long-term seizure-freedom rates in observational cohort
Real-world, newly diagnosed focal epilepsy (n=388). Selection must balance tolerability and efficacy endpoints.
Epilepsy Seizure Freedom Long-Term Outcomes

Oxetol Strategic Procurement Applications


First-Line Post-Stroke Epilepsy Therapy

The meta-analytic data clearly show that oxcarbazepine is not just an alternative but a superior choice to carbamazepine for managing post-stroke epilepsy [1]. With an odds ratio of 4.55 for overall efficiency and a 73% reduction in the odds of adverse events, oxcarbazepine should be prioritized in stroke unit formularies and clinical guidelines [1]. This evidence directly supports the selection of Oxetol for this patient population to maximize seizure control while minimizing treatment-limiting side effects.

AED Choice for Women of Childbearing Age

For procurement aimed at minimizing teratogenic risk, oxcarbazepine offers a clear, quantified advantage. The EURAP data confirm that at higher doses required for seizure control, carbamazepine (>700 mg/day) carries a significantly elevated risk of major congenital malformations compared to oxcarbazepine (OR 2.37) [2]. Given that valproate is associated with the highest MCM risk (10.3%), oxcarbazepine stands as a key alternative for managing focal epilepsy in this demographic, supported by a MCM prevalence of just 3.0% [2].

First-Line Treatment for Trigeminal Neuralgia

The head-to-head trial data demonstrating a 67.9% complete response rate for oxcarbazepine versus 42.9% for carbamazepine in trigeminal neuralgia should drive its prioritization in pain management protocols [3]. This 25-percentage-point difference in achieving complete pain freedom is a powerful, outcome-oriented differentiator that justifies the selection of Oxetol over its predecessor carbamazepine for this debilitating condition [3].

Minimizing Drug-Drug Interactions in Polypharmacy

For patients requiring concomitant medications metabolized by the CYP3A4 pathway (e.g., oral contraceptives, anticoagulants, antiretrovirals, chemotherapeutics), oxcarbazepine is a strategically superior selection over carbamazepine. The 2.4-fold lower CYP3A4 induction potential of OXC compared to CBZ, as demonstrated in human hepatocyte studies, translates into a clinically relevant reduction in the risk of drug-drug interactions [4]. This pharmacokinetic property makes Oxetol the rational choice in complex polypharmacy scenarios, reducing the burden of therapeutic drug monitoring and mitigating the risk of adverse events from co-administered drugs.

Application
Selection Property
Validation Focus
Post-stroke seizure management
Comparative endpoint profile vs. carbamazepine
Meta-analysis endpoint review and tolerability endpoints
Women of childbearing potential
Dose-dependent malformation risk context
Pregnancy registry data; dose-threshold interpretation
Trigeminal neuralgia protocols
Pain-freedom response rate vs. CBZ
Trial endpoint reproducibility in target population
Polypharmacy with CYP3A4 substrates
Reduced enzyme induction potential
Drug-interaction exposure models and TDM review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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